molecular formula C16H14O2 B14503685 3-Methoxy-2-phenyl-2H-1-benzopyran CAS No. 63154-82-5

3-Methoxy-2-phenyl-2H-1-benzopyran

Cat. No.: B14503685
CAS No.: 63154-82-5
M. Wt: 238.28 g/mol
InChI Key: PPNWXYYSEUTTAN-UHFFFAOYSA-N
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Description

3-Methoxy-2-phenyl-2H-1-benzopyran is a heterocyclic compound featuring a benzopyran core substituted with a methoxy group at the 3-position and a phenyl group at the 2-position. Benzopyrans are structurally diverse and exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties . The methoxy group at the 3-position enhances electron density in the aromatic system, influencing reactivity and intermolecular interactions, while the phenyl substituent contributes to steric effects and lipophilicity.

Properties

CAS No.

63154-82-5

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-methoxy-2-phenyl-2H-chromene

InChI

InChI=1S/C16H14O2/c1-17-15-11-13-9-5-6-10-14(13)18-16(15)12-7-3-2-4-8-12/h2-11,16H,1H3

InChI Key

PPNWXYYSEUTTAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2OC1C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-phenyl-2H-1-benzopyran typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with benzaldehyde in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of 3-Methoxy-2-phenyl-2H-1-benzopyran may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methoxy-2-phenyl-2H-1-benzopyran involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Methoxy-2-phenyl-2H-1-benzopyran with structurally analogous benzopyrans, focusing on synthesis, physicochemical properties, and reactivity.

Physicochemical Properties

Compound Substituents Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Features Reference
3-Methoxy-2-phenyl-2H-1-benzopyran 3-OCH₃, 2-Ph Not reported - ~252.3 (calculated) Enhanced electron density, moderate lipophilicity -
7b 4-Methoxybenzoyl allyl 171 48 ~356.3 (calculated) High crystallinity, strong H-bonding
7c 3,4-Dichlorobenzoyl allyl 164 40 ~395.2 (calculated) Electron-withdrawing Cl groups lower m.p.
8a Benzoyl 113 65 ~308.3 (calculated) Flexible dihydropyran ring, lower m.p.
3-Benzoyl-4,7-dihydroxy-2H-1-benzopyran-2-one 3-Bz, 4,7-OH Not reported - 282.25 Polar, prone to oxidation

Notes:

  • Methoxy and hydroxy substituents increase polarity and hydrogen-bonding capacity, affecting solubility and crystallinity .
  • Electron-withdrawing groups (e.g., Cl in 7c) reduce melting points compared to methoxy derivatives .

Reactivity and Functionalization

  • Nucleophilic Additions : Compounds like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a) undergo ethoxylation with sodium ethoxide to form 14f, demonstrating the reactivity of the allyl moiety .
  • Conjugate Additions : Chromones (e.g., 3-carbonyl-2-methyl derivatives) undergo Michael additions at the pyran 2,3-olefinic bond, a reactivity likely shared by 3-methoxy analogs .
  • Safety Profiles : Derivatives like 3,4-dihydro-4-(4-methoxyphenyl)-2H-1-benzopyran exhibit acute oral toxicity (Category 4) and skin irritation (Category 2), highlighting the need for careful handling .

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